molecular formula C6H16Cl2N2 B3261934 (1S-trans)-1,2-Cyclohexanediamine dihydrochloride CAS No. 35018-62-3

(1S-trans)-1,2-Cyclohexanediamine dihydrochloride

Cat. No.: B3261934
CAS No.: 35018-62-3
M. Wt: 187.11 g/mol
InChI Key: HEKOZXSZLOBKGM-USPAICOZSA-N
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Description

(1S-trans)-1,2-Cyclohexanediamine dihydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and industry. It is known for its role as a chiral ligand and building block in asymmetric synthesis, making it a valuable compound in the production of enantiomerically pure substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S-trans)-1,2-Cyclohexanediamine dihydrochloride typically involves the reduction of the corresponding dinitro compound or the catalytic hydrogenation of the dicyano derivative. One common method includes the reduction of trans-1,2-dinitrocyclohexane using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired diamine .

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production. The use of chiral catalysts and ligands is crucial in maintaining the enantiomeric purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1S-trans)-1,2-Cyclohexanediamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diketones, cyclohexane derivatives, and various substituted cyclohexanediamine compounds .

Scientific Research Applications

(1S-trans)-1,2-Cyclohexanediamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S-trans)-1,2-Cyclohexanediamine dihydrochloride involves its ability to act as a chiral ligand, facilitating asymmetric catalysis. The compound interacts with metal catalysts to form chiral complexes, which then catalyze the formation of enantiomerically pure products. The molecular targets and pathways involved include coordination with transition metals such as palladium, platinum, and rhodium .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S-trans)-1,2-Cyclohexanediamine dihydrochloride is unique due to its specific stereochemistry, which makes it particularly effective in certain asymmetric synthesis reactions. Its ability to form stable chiral complexes with metal catalysts distinguishes it from other similar compounds .

Properties

IUPAC Name

(1S,2S)-cyclohexane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c7-5-3-1-2-4-6(5)8;;/h5-6H,1-4,7-8H2;2*1H/t5-,6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKOZXSZLOBKGM-USPAICOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S-trans)-1,2-Cyclohexanediamine dihydrochloride
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(1S-trans)-1,2-Cyclohexanediamine dihydrochloride
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(1S-trans)-1,2-Cyclohexanediamine dihydrochloride
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(1S-trans)-1,2-Cyclohexanediamine dihydrochloride
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(1S-trans)-1,2-Cyclohexanediamine dihydrochloride
Reactant of Route 6
(1S-trans)-1,2-Cyclohexanediamine dihydrochloride

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